molecular formula C9H7ClO4S B3383861 4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride CAS No. 503470-40-4

4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride

Cat. No. B3383861
M. Wt: 246.67 g/mol
InChI Key: UDHJEOIBCQHSND-UHFFFAOYSA-N
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Patent
US06878743B2

Procedure details

To a solution of 4-chromanone (0.59 g, 4.0 mmol) in CHCl3 (10 mL) was added chlorosulfonic acid (1.0 mL, 15 mmol) and heated to 40° C. for 1 h. After cooling to rt, the solution was poured onto ice and extracted with CH2Cl2 (10 mL). The organic layer was washed with 1 M HCl (3×10 mL) and the combined organic extracts were dried over MgSO4, filtered, and the solvent was removed under reduced pressure to afford 4-oxochroman-6-sulfonyl chloride as a grey solid in quantitative yield. 1H NMR (CD3OD) δ 8.41 (s, 1H), 8.05 (d, 1H), 7.13 (d, 1H), 4.7 (t, 2H), 3.0 (t, 2H).
Quantity
0.59 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[CH2:3][CH2:2]1.[Cl:12][S:13](O)(=[O:15])=[O:14]>C(Cl)(Cl)Cl>[O:11]=[C:4]1[C:5]2[C:10](=[CH:9][CH:8]=[C:7]([S:13]([Cl:12])(=[O:15])=[O:14])[CH:6]=2)[O:1][CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
0.59 g
Type
reactant
Smiles
O1CCC(C2=CC=CC=C12)=O
Name
Quantity
1 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
ADDITION
Type
ADDITION
Details
the solution was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (10 mL)
WASH
Type
WASH
Details
The organic layer was washed with 1 M HCl (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O=C1CCOC2=CC=C(C=C12)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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